molecular formula C7H13BrN2S B3007186 4-(sec-Butyl)thiazol-2-amine hydrobromide CAS No. 2230807-85-7

4-(sec-Butyl)thiazol-2-amine hydrobromide

Cat. No. B3007186
CAS RN: 2230807-85-7
M. Wt: 237.16
InChI Key: VHVFVXOVDCNDRS-UHFFFAOYSA-N
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Description

“4-(sec-Butyl)thiazol-2-amine hydrobromide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Thiazole derivatives can be synthesized using the Hantzsch method . This method involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .


Molecular Structure Analysis

The molecular structure of “4-(sec-Butyl)thiazol-2-amine hydrobromide” is represented by the Inchi Code: 1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H . The molecular weight of this compound is 237.16 .


Chemical Reactions Analysis

Thiazoles, including “4-(sec-Butyl)thiazol-2-amine hydrobromide”, can undergo various chemical reactions. For instance, the C-2 position of the thiazole can accommodate a range of lipophilic substituents . The orientation of the thiazole ring towards the target site can be altered by substituents at position-2 and -4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(sec-Butyl)thiazol-2-amine hydrobromide” include a molecular weight of 237.16 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties. 4-(sec-Butyl)thiazol-2-amine hydrobromide may exhibit antibacterial, antifungal, and antiviral effects. Researchers have explored its potential as an antimicrobial agent, aiming to combat infectious diseases .

Antitumor and Cytotoxic Effects

The compound’s cytotoxicity and antitumor properties are noteworthy. For instance, derivatives like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated potent effects against prostate cancer cells . Investigating its mechanism of action and potential as an anticancer drug remains an active area of research.

Anti-Inflammatory Activity

Thiazoles, including 4-(sec-Butyl)thiazol-2-amine hydrobromide , have shown promise as anti-inflammatory agents. Researchers have explored their ability to modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .

Neuroprotective Properties

The thiazole scaffold has been investigated for its neuroprotective effects. Compounds related to 4-(sec-Butyl)thiazol-2-amine hydrobromide may play a role in preserving neuronal health and combating neurodegenerative diseases .

Antihypertensive Activity

Certain thiazole derivatives exhibit antihypertensive effects. While more research is needed, this compound’s potential impact on blood pressure regulation warrants exploration .

Antiallergic and Analgesic Effects

Thiazoles have been studied for their antiallergic and analgesic properties4-(sec-Butyl)thiazol-2-amine hydrobromide may contribute to alleviating allergic reactions and providing pain relief .

Safety and Hazards

The safety information for “4-(sec-Butyl)thiazol-2-amine hydrobromide” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Thiazoles, including “4-(sec-Butyl)thiazol-2-amine hydrobromide”, have shown promising results in various fields of medicinal chemistry and drug discovery . Future research could focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFVXOVDCNDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(sec-Butyl)thiazol-2-amine hydrobromide

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